molecular formula C11H18N4 B1679882 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 78668-34-5

3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene

Cat. No. B1679882
CAS RN: 78668-34-5
M. Wt: 206.29 g/mol
InChI Key: LNMUPMQUMCDOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene” is a complex organic compound . It has a molecular formula of C17H24N4O6, an average mass of 380.396 Da, and a monoisotopic mass of 380.169586 Da . It is also known by its IUPAC name "2,2’,2’'-[3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triyl]triacetic acid" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple nitrogen atoms forming a bicyclic structure . It has been used to create organometallic Ni (II) and Ni (III) complexes .


Chemical Reactions Analysis

This compound has been used to isolate and structurally characterize well-defined organometallic Ni (II) and Ni (III) complexes . It has also been used in the formation of complexes with various metal ions such as Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Pb2+, Ga3+, Fe3+, and In3+ .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 638.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has an enthalpy of vaporization of 99.2±3.0 kJ/mol and a flash point of 340.2±31.5 °C . It has a molar refractivity of 93.7±0.3 cm3, and a molar volume of 288.0±3.0 cm3 .

Scientific Research Applications

Metal Complexes and Ligands

  • Synthesis of Macrocyclic Compounds : 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been synthesized as part of macrocyclic compounds containing pyridine. These compounds have been studied for their protonation reactions using potentiometric and NMR techniques (Costa & Delgado, 1993).

Medical Imaging and Diagnostics

  • Tissue Imaging Using Polyazacyclic Terbium(III) Chelates : Polyazamacrocyclic chelates of terbium, including derivatives of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, have been used in diagnostic medical imaging as tissue site-selective markers. Their spectroscopic properties and biodistribution have been studied, demonstrating potential for site-directed in vivo imaging for early identification of abnormal tissue (Houlne et al., 1996).

Chemical and Structural Studies

  • Study of Mn2+ Complexes : The Mn2+ complex of a pyridine-containing tetraazamacrocycle, including 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, has been prepared and studied. This research focused on π–π stacking interactions, hydrogen bonding, and the 3D crystal structure formation in solid-state, also exploring its DNA binding nature (Wen et al., 2012).

Luminescence and Imaging Studies

  • Europium(III) Complex for Luminescence : The water-soluble polyazamacrocyclic ligand, including 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, has been synthesized and shown to be an effective molecule for europium luminescence. This study highlighted its potential in luminescence studies and the determination of stability constants (Siaugue et al., 2003).

Nanotechnology and MRI Contrast Agents

  • MRI Contrast Agents with Silica Nanoparticles : The use of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene derivatives in MRI contrast agents has been explored. They were immobilized onto silica nanoparticles, showing potential for high-resolution and shorter acquisition time in T1-weighted MRI (Mathieu et al., 2020).

Enzyme Activity Monitoring

  • Fluorescence Assays of Enzyme Activities : A fluorescent probe based on an anthracene-armed tetraaza macrocyclic ligand, including 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, has been developed for detecting Zn(2+) and used for real-time fluorescence assays of alkaline phosphatase and ATP sulfurylase activities (Wang et al., 2015).

properties

IUPAC Name

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMUPMQUMCDOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=CC=C2)CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343011
Record name 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene

CAS RN

78668-34-5
Record name 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of HBr and AcOH was prepared by mixing 48% HBr and glacial AcOH in a 64.35 ratio. To 112 mL of the HBr/AcOH mixture was added 5.5 g (8.2 mmol) of 3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (prepared by the procedure of Example B) and the reaction mixture was heated at mild reflux with constant stirring for 72 hrs. The reaction mixture was then cooled to room temperature and concentrated to approximately 1/10 of the original volume. The remaining solution was stirred vigorously and 15-20 mL of diethyl ether was added. An off-white solid formed which was filtered, washed with diethyl ether, and dried in vacuo. The dry tetrahydrobromide salt was then dissolved in 10 mL of water, adjusted to pH 9.5 with NaOH (50% w/w) and continuously extracted with chloroform for 4 hrs. After drying over anhydrous sodium sulfate, the chloroform was evaporated to give a light-tan oil which gradually crystallized upon standing at room temperature to yield 1.2 g (71%) of the title product, mp 86°-88° C. and further characterized by:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Three
Name
3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 2
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 3
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 4
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 5
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Reactant of Route 6
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene

Citations

For This Compound
229
Citations
S Aime, M Botta, SG Crich… - Magnetic resonance …, 1998 - Wiley Online Library
The water 1 H and 17 O NMR relaxation properties of solutions containing Gd(III) chelates of the heptadentate DO3A, PCTA[12] and PCTP[12] ligands were thoroughly investigated and …
C WU, Y HE - Chinese Journal of Organic Chemistry, 1983 - sioc-journal.cn
A new azacrown containing pyridine ring were synthesized. Condensation of 2, 6-di (bromomethyl)-pyridine with two N-tosyl polyethylenepoly-amines (diethylenetriamine, …
Number of citations: 5 sioc-journal.cn
J Wen, Z Geng, Y Yin, Z Wang - Inorganic Chemistry Communications, 2012 - Elsevier
A novel pyridine containing tetraazamacrocycle 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid ethyl ester (1) and its mononuclear Mn 2+ complex (2) …
Number of citations: 23 www.sciencedirect.com
U Pandey, N Gamre, Y Kumar, P Shetty… - … of Radioanalytical and …, 2016 - Springer
This paper explores the utility of para isothiocyanato benzyl 3,6,9,15-tetraazabicyclo [9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA-NCS) as a bifunctional chelating …
Number of citations: 20 link.springer.com
C Magallón, L Griego, CH Hu, X Ribas… - Inorganic Chemistry …, 2022 - pubs.rsc.org
Herein, the pyridinophanetetradentate ligand 3,6,9-trimethyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, PyNMe3, is used to isolate and structurally characterize well-…
Number of citations: 6 pubs.rsc.org
J Wen, Z Geng, Y Yin, Z Zhang, Z Wang - Dalton Transactions, 2011 - pubs.rsc.org
A novel fluorescent sensor composed of a naphthalene functionalized tetraazamacrocycle ligand 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3-methyl naphthalene (1) …
Number of citations: 56 pubs.rsc.org
JM Siaugue, F Segat-Dioury, A Favre-Réguillon… - … of Photochemistry and …, 2003 - Elsevier
The water soluble polyazamacrocyclic ligand, 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (111Py12N4) has been synthesized and found to be an …
Number of citations: 27 www.sciencedirect.com
J Costa, R Delgado, MGB Drew, MT Duarte… - 2001 - arch.neicon.ru
The single crystal structures of complexes [CuL 1 Br] ClO4 1,[CuL 2 Br] PF6 2, and [NiL 2 ][ClO4] 2 3 were determined (L 1 is 3, 6, 9, 15-tetraazabicyclo [9.3. 1] pentadeca-1 (15), 11, 13-…
Number of citations: 0 arch.neicon.ru
CL Ferreira, E Lamsa, M Woods, Y Duan… - Bioconjugate …, 2010 - ACS Publications
Ga radioisotopes, including the generator-produced positron-emitting isotope 68 Ga (t 1/2 = 68 min), are of increasing interest for the development of new radiopharmaceuticals. …
Number of citations: 121 pubs.acs.org
N Yadav, K Chuttani, AK Mishra… - Chemical Biology & …, 2016 - Wiley Online Library
The novel tetraaza macrobicyclic chelator 3,6,9,15‐tetraazabicyclo[9.3.1]pentadeca‐1(15),11,13‐triene‐2,10‐dione ( TBPD ) and pentaaza macrotricyclic chelator 9‐oxa‐3,6,12,15,21‐…
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.